molecular formula C7H16O4S B1320042 2-Tert-butoxyethyl methanesulfonate CAS No. 235098-18-7

2-Tert-butoxyethyl methanesulfonate

Cat. No.: B1320042
CAS No.: 235098-18-7
M. Wt: 196.27 g/mol
InChI Key: BFRZAOBUTPYLEH-UHFFFAOYSA-N
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Description

2-Tert-butoxyethyl methanesulfonate is a chemical compound with the molecular formula C7H16O4S and a molecular weight of 196.27 g/mol . It is primarily used in research settings and is known for its role in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2-Tert-Butoxyethyl methanesulfonate plays a significant role in biochemical reactions as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its alkyl group to nucleophilic sites on these molecules. This interaction can lead to the modification of the structure and function of the biomolecules. For instance, it can alkylate DNA, proteins, and lipids, thereby affecting their normal functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties can lead to DNA damage, which in turn can trigger cell cycle arrest, apoptosis, or other cellular responses. Additionally, it can affect the activity of key metabolic enzymes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through alkylation. It binds to nucleophilic sites on biomolecules, such as the nitrogen atoms in DNA bases or the thiol groups in proteins. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and disruption of normal cellular functions. The alkylation of DNA can lead to mutations, which can have various downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its alkylating activity. Long-term exposure to the compound can result in chronic cellular damage, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal cellular damage, while at higher doses, it can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses can result in severe toxicity, including organ damage and systemic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the overall metabolic profile of the cell. These interactions can have significant effects on cellular energy production and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its DNA-alkylating effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

The synthesis of 2-Tert-butoxyethyl methanesulfonate typically involves the reaction of tert-butyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Tert-butoxyethyl methanesulfonate undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Tert-butoxyethyl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxyethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound facilitates the formation of new chemical bonds .

Comparison with Similar Compounds

2-Tert-butoxyethyl methanesulfonate can be compared with other similar compounds such as:

  • Ethanol, 2-(1,1-dimethylethoxy)-, 1-methanesulfonate
  • Ethanol, 2-(1,1-dimethylethoxy)-, methanesulfonate
  • 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate

These compounds share similar structural features and reactivity patterns but may differ in their specific applications and reactivity under certain conditions . The uniqueness of this compound lies in its specific reactivity and the efficiency with which it can be used in various synthetic processes.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRZAOBUTPYLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594107
Record name 2-tert-Butoxyethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235098-18-7
Record name 2-tert-Butoxyethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butoxyethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.249.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At 0° C. add triethylamine (35.4 mL, 254 mmol) to a stirring solution of 2-tert-butoxyethanol (10.0 g, 84.6 mmol) and methanesulfonic chloride (13.1 mL, 169 mmol) in dichloromethane (169 mL). Allow the reaction mixture to warm to room temperature over night. Dilute the reaction mixture with dichloromethane (200 mL) and wash it with water (1×100 mL), 1.0 N HCl (1×100 mL) and 1.0 N NaOH (1×100 mL). Dry the organic layer over MgSO4, filter and concentrate to give the title compound: 1H NMR (CHCl3-d6) 4.33 (t, 2H), 3.62 (t, 2H), 3.06 (s, 3H), 1.21 (s, 9H); GC/MS, tR 13.7 min % of total 92.9%.
Quantity
35.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
169 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 2-t-butoxyethanol (3.37 g, 28.5 mmol), triethylamine (6 mL, 43 mmol), and dichloromethane (150 mL). Cool in an ice bath. Add dropwise methanesulfonyl chloride (2.9 mL, 37.5 mmol). After 3 days, dilute the reaction mixture with dichloromethane and extract with a saturated solution of sodium bicarbonate and then brine. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give 2-(t-butoxy)ethyl mesylate: Rf=0.75 (silica gel, 50% ethyl acetate/hexane).
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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